
N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yields obtained at each step .Scientific Research Applications
Anticonvulsant Activity
Research on derivatives similar to N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide has shown potential anticonvulsant properties. A study conducted by Obniska et al. (2015) on a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides evaluated for their anticonvulsant activity in animal models found that several compounds displayed significant protection against seizures, indicating the potential utility of these compounds in treating epilepsy. The research highlights the importance of the piperazin-1-yl and fluorophenyl groups in enhancing anticonvulsant activity, suggesting that similar structural motifs in this compound may confer neuroprotective benefits (Obniska et al., 2015).
Antimicrobial and Antibacterial Effects
Varshney et al. (2009) synthesized a series of compounds with structural similarities to this compound, demonstrating significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This research suggests that compounds with similar chemical structures could be potential candidates for developing new antibacterial agents, particularly against drug-resistant strains (Varshney et al., 2009).
Antiproliferative and Anti-cancer Potential
Investigations into compounds with structural elements similar to this compound have identified potential antiproliferative effects against various cancer cell lines. A study by Hassan et al. (2021) on 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, which share structural similarities, revealed significant anticancer activity through the inhibition of VEGFR-2 tyrosine kinase. This suggests that this compound could potentially be explored for its anticancer properties, particularly in targeting VEGFR-2 mediated pathways (Hassan et al., 2021).
Mechanism of Action
properties
IUPAC Name |
N-[6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-2-3-20(28)26-12-10-25(11-13-26)17-6-4-16(21)5-7-17/h4-9H,2-3,10-14H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIZNJHGKHYMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)
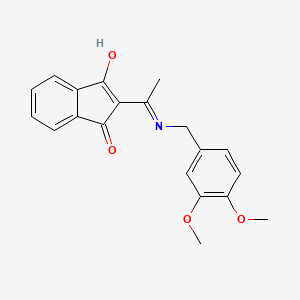
![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)
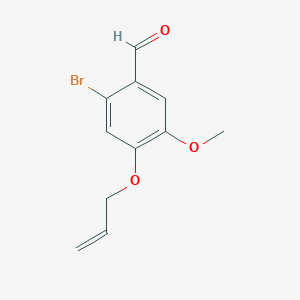
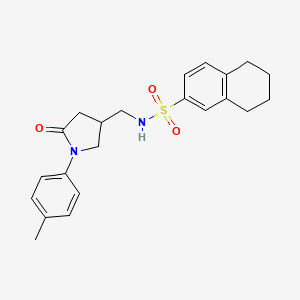


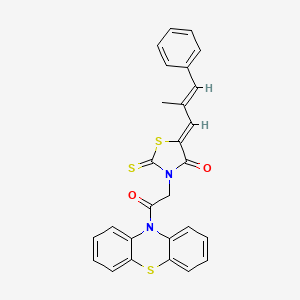
![1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2479870.png)
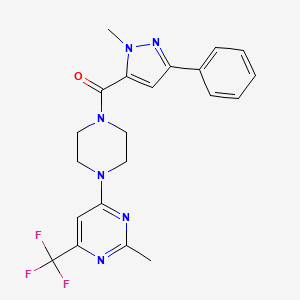
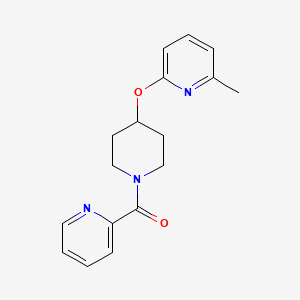
![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2479876.png)
